

# Spectroscopic Characterization of N-Benzylglycine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Benzylglycine*

Cat. No.: B047885

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **N-Benzylglycine**, a key intermediate in the synthesis of various biologically active molecules. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the accurate identification and characterization of this compound.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N-Benzylglycine**.

### <sup>1</sup>H NMR (Proton NMR) Data

Solvent: D<sub>2</sub>O Frequency: (Not specified in search results, typically 300-600 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.4	m	5H	C <sub>6</sub> H <sub>5</sub> -
~4.2	s	2H	-CH <sub>2</sub> -Ph
~3.6	s	2H	-CH <sub>2</sub> -COOH

Note: The NH and COOH protons are typically not observed in D<sub>2</sub>O due to deuterium exchange.

## <sup>13</sup>C NMR (Carbon NMR) Data

Solvent: (Not specified in search results, typically DMSO-d<sub>6</sub> or D<sub>2</sub>O) Frequency: (Not specified in search results, typically 75-150 MHz)

Chemical Shift (δ) ppm	Assignment
~172	C=O (Carboxylic Acid)
~135	C (Quaternary, Phenyl)
~129	CH (Phenyl)
~128	CH (Phenyl)
~127	CH (Phenyl)
~53	-CH <sub>2</sub> -Ph
~51	-CH <sub>2</sub> -COOH

## IR (Infrared) Spectroscopy Data

Technique: KBr Pellet or ATR

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic Acid)
~3030	Medium	C-H stretch (Aromatic)
2950-2850	Medium	C-H stretch (Aliphatic)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1495, ~1450	Medium-Weak	C=C stretch (Aromatic Ring)
~1400	Medium	O-H bend (Carboxylic Acid)
~1100	Medium	C-N stretch

## MS (Mass Spectrometry) Data

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)

m/z	Relative Intensity	Assignment
166	Moderate	[M+H] <sup>+</sup> (Protonated Molecular Ion)
165	Low	[M] <sup>+</sup> (Molecular Ion)
120	Moderate	[M-COOH] <sup>+</sup>
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for the structural elucidation of **N-Benzylglycine**.

**Instrumentation:**

- A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

**Sample Preparation:**

- Accurately weigh approximately 5-10 mg of **N-Benzylglycine**.
- Dissolve the sample in approximately 0.7 mL of deuterium oxide (D<sub>2</sub>O).
- Transfer the solution to a 5 mm NMR tube.
- Cap the NMR tube and gently invert to ensure homogeneity.

**<sup>1</sup>H NMR Acquisition Parameters:**

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Solvent: D<sub>2</sub>O
- Temperature: 298 K
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Spectral Width: -2 to 12 ppm
- Data Processing: Fourier transformation, phase correction, and baseline correction.  
Chemical shifts are referenced to the residual solvent peak.

**<sup>13</sup>C NMR Acquisition Parameters:**

- Pulse Program: A proton-decoupled <sup>13</sup>C experiment (e.g., 'zgpg30').
- Solvent: D<sub>2</sub>O
- Temperature: 298 K

- Number of Scans: 1024-4096 (or more, as  $^{13}\text{C}$  has a low natural abundance)
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0 to 200 ppm
- Data Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **N-Benzylglycine**.

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Method 1: Attenuated Total Reflectance (ATR)

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of solid **N-Benzylglycine** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

Method 2: KBr Pellet

- Thoroughly grind a small amount of **N-Benzylglycine** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **N-Benzylglycine**.

Instrumentation:

- A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, coupled to an Electrospray Ionization (ESI) source.

Sample Preparation:

- Prepare a dilute solution of **N-Benzylglycine** (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of water and methanol with a small amount of formic acid to promote protonation.
- Filter the solution through a syringe filter to remove any particulate matter.

Data Acquisition (Positive Ion Mode ESI):

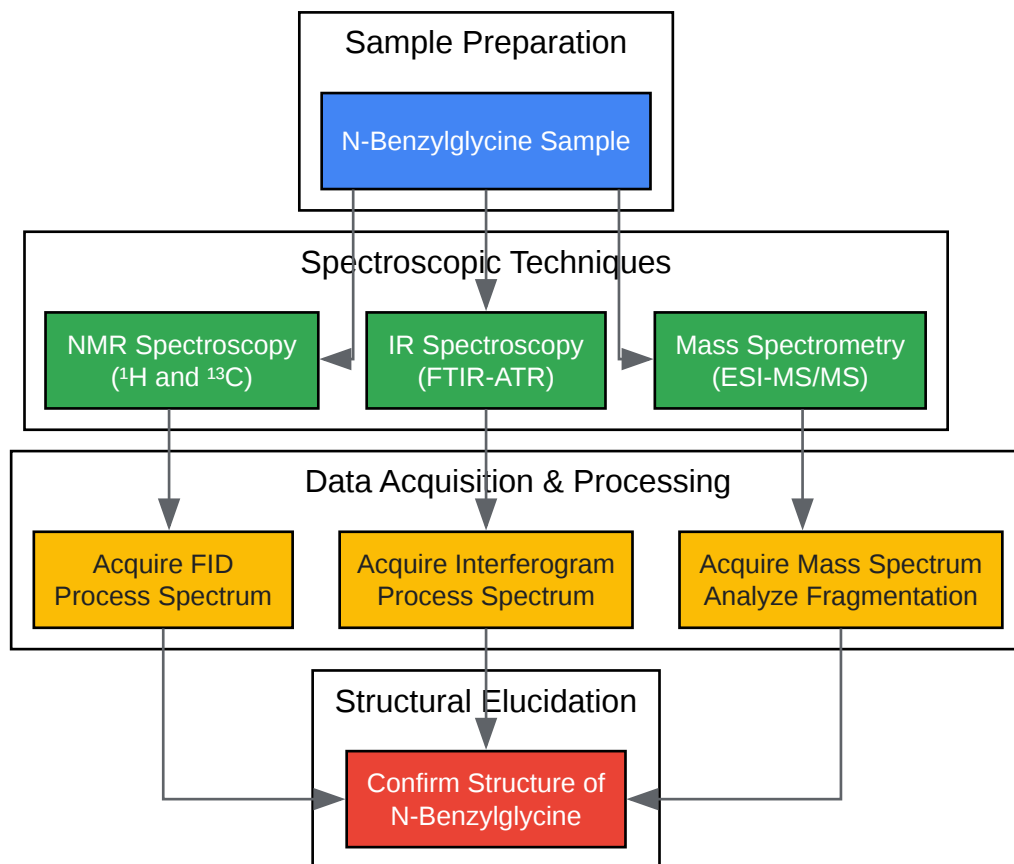
- The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- Ionization: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: Typically 3-4 kV.
- Drying Gas ( $\text{N}_2$ ): Flow rate and temperature are optimized to desolvate the ions.

- Mass Range: Scan from  $m/z$  50 to 500.
- Fragmentation (MS/MS): To obtain fragmentation data, the protonated molecular ion ( $[M+H]^+$  at  $m/z$  166) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass analyzer.

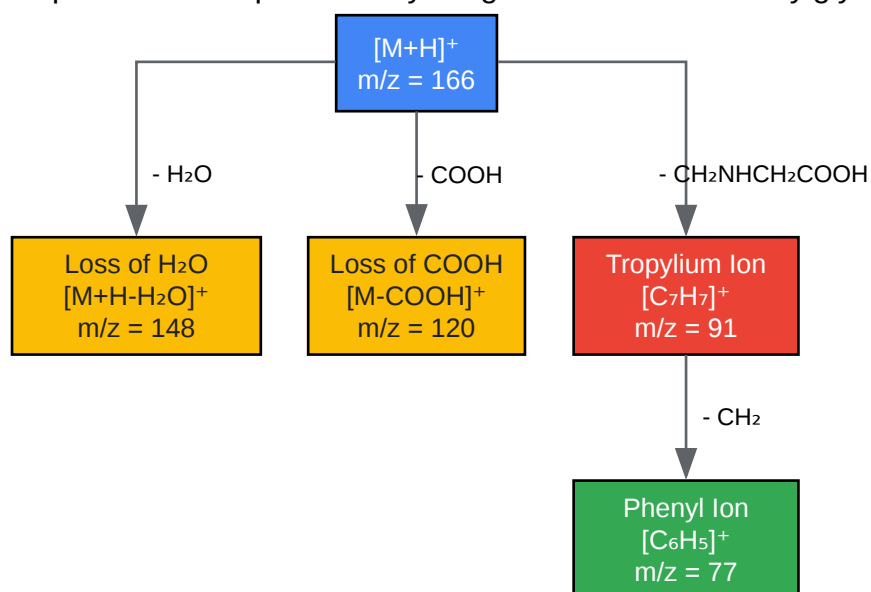
## Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **N-Benzylglycine**.

## Workflow for Spectroscopic Analysis of N-Benzylglycine



## Proposed Mass Spectrometry Fragmentation of N-Benzylglycine

[Click to download full resolution via product page](#)



- To cite this document: BenchChem. [Spectroscopic Characterization of N-Benzylglycine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047885#spectroscopic-data-nmr-ir-ms-of-n-benzylglycine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)